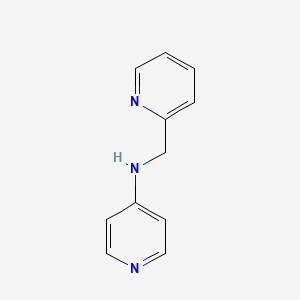

N-(pyridin-2-ylmethyl)pyridin-4-amine

Description

Overview of Pyridyl-Amine Scaffolds as Versatile Ligands in Contemporary Chemistry

Pyridyl-amine scaffolds are a class of organic compounds that feature prominently in modern chemistry, primarily for their utility as ligands in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The versatility of pyridyl-amine scaffolds stems from the presence of both a pyridine (B92270) ring and an amine group, which can act as Lewis bases, donating their lone pairs of electrons to a metal center.

The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, provides a sterically defined and electronically tunable coordination site. The amine group, on the other hand, introduces flexibility and can be readily modified to alter the ligand's properties. This combination allows for the design of ligands with specific electronic and steric characteristics, which in turn influences the properties of the resulting metal complexes. These complexes are instrumental in various applications, including catalysis, materials science, and bioinorganic chemistry.

Architectural Significance of N-(pyridin-2-ylmethyl)pyridin-4-amine in Organic Synthesis and Coordination Chemistry

The specific architecture of N-(pyridin-2-ylmethyl)pyridin-4-amine, which features a pyridin-2-ylmethyl group attached to the nitrogen of a pyridin-4-amine, is of particular interest. This arrangement creates a bidentate or potentially tridentate ligand, meaning it can bind to a metal center through two or three of its nitrogen atoms. The spatial arrangement of these nitrogen atoms is crucial in determining the geometry and stability of the resulting metal complexes.

In organic synthesis , this compound can serve as a building block for more complex molecules. The amine group can be a nucleophile, participating in various coupling and condensation reactions to form new carbon-nitrogen bonds. The pyridine rings can also be functionalized to introduce a wide range of substituents, further diversifying the accessible molecular architectures.

While detailed structural information for N-(pyridin-2-ylmethyl)pyridin-4-amine is not as readily available in the public domain as for its isomer, N-(pyridin-2-ylmethyl)pyridin-2-amine, the principles of coordination chemistry suggest that it would form stable complexes with a variety of transition metals. The crystal structure of the related N-(pyridin-2-ylmethyl)pyridin-2-amine reveals a dimeric structure in the solid state, held together by intermolecular hydrogen bonds. nih.gov It is plausible that N-(pyridin-2-ylmethyl)pyridin-4-amine would exhibit similar supramolecular chemistry.

Current Research Landscape and Future Directions for N-(pyridin-2-ylmethyl)pyridin-4-amine

The current research landscape for pyridyl-amine ligands is vibrant and expanding. Much of the focus is on the development of new catalysts for a variety of organic transformations. Metal complexes of pyridyl-amine ligands have shown promise in reactions such as polymerization, hydrogenation, and cross-coupling reactions.

For N-(pyridin-2-ylmethyl)pyridin-4-amine specifically, future research is likely to focus on several key areas:

Synthesis and Characterization of Novel Metal Complexes: A systematic exploration of its coordination chemistry with a wide range of transition metals would be a logical next step. This would involve the synthesis and full characterization, including X-ray crystallography, of new metal complexes.

Catalytic Applications: Once well-defined metal complexes are in hand, their efficacy as catalysts in various organic reactions can be investigated. The unique electronic and steric properties imparted by the 4-amino-substituted pyridine ring could lead to novel reactivity and selectivity.

Materials Science: The ability of this ligand to form coordination polymers and metal-organic frameworks (MOFs) could be explored. Such materials have potential applications in gas storage, separation, and sensing.

Bioinorganic Chemistry: Pyridyl-amine ligands are also used to model the active sites of metalloenzymes. N-(pyridin-2-ylmethyl)pyridin-4-amine could be employed to synthesize model complexes that mimic the structure and function of biological systems.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10/h1-8H,9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPHEMAPOLGJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 2 Ylmethyl Pyridin 4 Amine and Analogous Pyridyl Amines

Strategic Approaches to Constructing the N-(pyridin-2-ylmethyl)pyridin-4-amine Core Structure

The formation of the central C-N bond connecting the two pyridine (B92270) rings is the key step in synthesizing the N-(pyridin-2-ylmethyl)pyridin-4-amine scaffold. Several classical and modern organic reactions can be employed for this purpose.

Reductive Amination Pathways

Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a secondary or tertiary amine via an imine intermediate. wikipedia.org This one-pot reaction is valued in green chemistry for its efficiency and mild conditions. wikipedia.org In the context of N-(pyridin-2-ylmethyl)pyridin-4-amine synthesis, this pathway involves the reaction of pyridine-2-carbaldehyde with 4-aminopyridine.

The process occurs in two main steps:

Imine Formation: The nucleophilic amine (4-aminopyridine) attacks the carbonyl carbon of the aldehyde (pyridine-2-carbaldehyde) to form a hemiaminal, which then dehydrates to yield an imine (or Schiff base) intermediate. wikipedia.org This step is often catalyzed by mild acid and can be driven to completion by removing the water formed.

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to form the final secondary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (NaBH₄) | Methanol, room temperature | A common, inexpensive reagent. Can also reduce the starting aldehyde if not controlled properly. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Highly selective for imines over ketones or aldehydes, but is toxic and generates cyanide waste. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Pyridine-borane complex | Methanol, 4 Å molecular sieves | A mild and selective reagent system; molecular sieves facilitate imine formation by sequestering water. acs.org |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst | An effective method that often provides high yields and clean products, though it may require specialized pressure equipment. wikipedia.org |

A patent for related compounds describes a reductive amination reaction between a cyanohydrin and a pyridin-2-yl-methylamine in methanol, using sodium cyanoborohydride as the reducing agent. google.com

Amine Alkylation and Arylation Reactions

Amine alkylation is a fundamental method for forming C-N bonds through the nucleophilic substitution (SN2) reaction of an amine with an alkyl halide. libretexts.org To synthesize N-(pyridin-2-ylmethyl)pyridin-4-amine, this would involve reacting 4-aminopyridine with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

The primary challenge with this method is controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. libretexts.orgwikipedia.org For laboratory synthesis, N-alkylation is therefore often best suited for creating tertiary amines where overalkylation is not possible. wikipedia.org

Modern catalytic systems have been developed to improve the selectivity and scope of N-alkylation and N-arylation reactions.

Hydrogen Borrowing Catalysis: Ruthenium(II) complexes have been shown to catalyze the N-alkylation of amines with alcohols, which serves as a greener alternative to alkyl halides. researchgate.net In these reactions with 2-aminopyridine, alkylation occurred selectively on the amino group nitrogen, with no products of N-alkylpyridine detected. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for N-arylation, forming bonds between amines and aryl halides. mdpi.com It is particularly useful for reacting amines with unactivated aryl halides, which are resistant to traditional nucleophilic aromatic substitution. wikipedia.org

Condensation Reactions Involving Pyridine Carbaldehydes and Amines

Condensation reactions are central to the formation of the imine intermediate required for reductive amination. wikipedia.org The reaction between an aldehyde (pyridine-2-carbaldehyde) and an amine (4-aminopyridine) to form a C=N bond is a reversible equilibrium process. wikipedia.org The synthesis of the target compound's isomer, N-(pyridin-2-ylmethyl)pyridin-2-amine, has been reported in the literature, providing a direct precedent for this class of compounds. nih.govresearchgate.net

While simple condensation yields the imine, more complex, multi-component reactions can construct the pyridine rings themselves from acyclic precursors. acsgcipr.org Hantzsch-type reactions, for example, involve the condensation of aldehydes, β-ketoesters, and ammonia (or an ammonia source) to produce dihydropyridines, which are then oxidized to the aromatic pyridine ring. mdpi.combaranlab.org These methods are generally employed to build the heterocyclic core rather than to link existing pyridine units.

Functionalization and Derivatization Strategies for Pyridyl-Amine Scaffolds

Once the core N-(pyridin-2-ylmethyl)pyridin-4-amine structure is assembled, it can be further modified to alter its chemical and physical properties. Derivatization can occur at the linking amine or on one of the pyridine rings.

Modification of Amine Functionality (e.g., acylation)

The secondary amine in the N-(pyridin-2-ylmethyl)pyridin-4-amine scaffold is nucleophilic and can readily undergo acylation. This reaction typically involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride to form a stable amide bond. vedantu.com

This transformation is often performed in the presence of a non-nucleophilic base, such as pyridine, which serves two purposes:

It acts as a catalyst. vedantu.com

It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium toward the product side. vedantu.comyoutube.com

Recent methods have also explored the use of potassium acyltrifluoroborates for the chemoselective acylation of primary amines and amides under aqueous acidic conditions. nih.gov

| Acylating Agent | Typical Base | Product |

| Acetyl Chloride | Pyridine, Triethylamine | N-acetyl derivative (amide) |

| Acetic Anhydride | Pyridine, catalytic DMAP | N-acetyl derivative (amide) |

| Benzoyl Chloride | Pyridine, NaOH (Schotten-Baumann) | N-benzoyl derivative (amide) |

| Potassium Acyltrifluoroborates | Acidic conditions (aqueous) | N-acyl derivative (amide) |

Selective Functionalization of Pyridine Rings

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. galchimia.com However, several strategies exist to introduce substituents at specific positions.

Activation via N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which significantly alters the ring's electronic properties. galchimia.com The N-oxide group is strongly electron-withdrawing, activating the C2 and C4 positions for nucleophilic aromatic substitution. galchimia.com After the substitution reaction, the N-oxide can be reduced back to the pyridine. Ruthenium porphyrin complexes can catalyze the oxidation of N-acyl cyclic amines using pyridine-N-oxides as the oxidant, leading to C-N bond cleavage. nih.gov

Direct Metalation: Directed ortho metalation (DoM) and related techniques using strong bases like n-BuLi or lithium diisopropylamide (LDA) can selectively deprotonate the pyridine ring at a position ortho to an existing directing group. researchgate.net This creates a nucleophilic organometallic species that can react with various electrophiles.

Dearomatization Strategies: While direct ortho- and para-functionalization of pyridines is relatively established, meta-selective functionalization is a significant challenge. nih.gov Recent advances have utilized dearomatization strategies to achieve meta-C-H functionalization, expanding the toolkit for modifying the pyridine scaffold. nih.gov

These functionalization methods allow for the synthesis of a diverse library of pyridyl-amine derivatives with tailored properties for specific applications.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The construction of the C-N bond in pyridyl-amines like N-(pyridin-2-ylmethyl)pyridin-4-amine can be efficiently achieved through various metal-catalyzed cross-coupling reactions. The most prominent of these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer significant advantages over traditional synthetic routes, which often require harsh reaction conditions and have limited substrate scope. sustech.edu.cnmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The versatility of this method allows for the synthesis of a wide array of N-aryl and N-heteroaryl compounds, including those with pyridyl moieties.

Detailed research has demonstrated the efficacy of various palladium catalysts and ligands for the coupling of aminopyridines with aryl halides. For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a catalyst system composed of dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Xantphos as the ligand, and sodium tert-butoxide (NaOtBu) as the base in refluxing toluene. nih.gov This methodology has proven effective for a range of substituted aryl bromides, affording the desired products in moderate to good yields. nih.gov

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. mdpi.comwikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and preventing catalyst deactivation. wikipedia.org

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination for the synthesis of analogous pyridyl-amines:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | sustech.edu.cn |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | High | wikipedia.org |

| [Pd(cinnamyl)Cl]₂ | tBu₃P | K₃PO₄ | Dioxane | 100 | Moderate to High | wikipedia.org |

| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to C-N bond formation. researchgate.net Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of milder reaction conditions, often employing copper(I) salts as catalysts in the presence of a ligand and a base. researchgate.net

The Ullmann-type coupling is particularly useful for the amination of heteroaryl halides. For instance, the coupling of 4-chloropyridinium chloride with various anilines has been successfully demonstrated using a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin, without the need for an additional stabilizing ligand. mdpi.com This heterogeneous catalytic system offers the advantages of being recyclable and promoting a "green" chemical process. mdpi.com

The reaction mechanism of the Ullmann condensation is believed to involve the formation of a copper(I)-amido intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond. Ligands such as L-proline and N-methylglycine have been shown to facilitate the reaction, allowing it to proceed at lower temperatures. researchgate.netnih.gov

The following table outlines representative conditions for Ullmann-type amination reactions for the synthesis of analogous pyridyl-amines:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | L-Proline | K₂CO₃ | DMSO | 40-90 | Good to Excellent | researchgate.netnih.gov |

| CuI | N-Methylglycine | K₃PO₄ | DMSO | 40-90 | Good to Excellent | researchgate.netnih.gov |

| Cu(I)-resin | None | K₂CO₃ | Isopropanol | Reflux | Good | mdpi.com |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

While direct metal-catalyzed synthesis of N-(pyridin-2-ylmethyl)pyridin-4-amine is not extensively detailed in the reviewed literature, the principles established for the N-arylation and N-alkylation of analogous pyridyl-amines provide a strong foundation for its synthesis. The reaction would likely involve the coupling of 4-aminopyridine with 2-(halomethyl)pyridine or 2-(hydroxymethyl)pyridine (via a borrowing hydrogen mechanism) using either a palladium or copper catalyst system. The optimization of the catalyst, ligand, base, and solvent would be crucial for achieving high yields and selectivity.

Chemical Reactivity and Mechanistic Investigations of N Pyridin 2 Ylmethyl Pyridin 4 Amine

General Chemical Reactivity Profiles of N-(pyridin-2-ylmethyl)pyridin-4-amine

N-(pyridin-2-ylmethyl)pyridin-4-amine is a difunctional molecule featuring a secondary amine bridge connecting a pyridin-2-yl and a pyridin-4-yl moiety. Its chemical reactivity is dictated by the interplay of these functional groups: the nucleophilic and basic secondary amine, and the two pyridine (B92270) rings which are basic and can participate in various reactions.

As a nucleophile, the secondary amine can react with electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides in the presence of a base can introduce an alkyl group on the nitrogen, yielding a tertiary amine. Polyalkylation is a possibility if excess alkyl halide is used. mnstate.edu

Acylation: Reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, forms a corresponding amide. mnstate.edu This reaction proceeds through a nucleophilic addition-elimination mechanism. mnstate.edu

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines, as it is a secondary amine.

The pyridine rings themselves have distinct reactivity. The nitrogen atom in each ring is a site of basicity and can coordinate to metal ions, making the compound a potential bidentate or bridging ligand in coordination chemistry. The crystal structure of the related N-(pyridin-2-ylmethyl)pyridin-2-amine shows that the amine group can participate in intermolecular hydrogen bonding. nih.gov Furthermore, pyridine rings can undergo nucleophilic aromatic substitution (SNAr) if activated with a suitable leaving group, a reaction facilitated by the electron-withdrawing nature of the ring nitrogen.

Investigation of Electron Transfer Processes within Pyridyl-Amine Systems

Pyridyl-amine systems, particularly those where the amine is conjugated to the pyridine ring, are well-known for their interesting photophysical and electrochemical properties driven by electron transfer processes. jove.commdpi.com These molecules often function as "push-pull" or donor-π-acceptor (D–π–A) systems. mdpi.com In this arrangement, the electron-rich amine group acts as the electron donor (push), while the electron-deficient pyridine ring serves as the electron acceptor (pull). mdpi.com

Upon photoexcitation, these systems can undergo an intramolecular charge transfer (ICT), moving electron density from the amine donor to the pyridyl acceptor. mdpi.comacs.org This results in a charge-separated excited state, which is often characterized by a large change in dipole moment and fluorescence that is highly sensitive to the polarity of the solvent (solvatochromism). mdpi.comacs.org The efficiency of this charge transfer is influenced by the strength of the donor group, the electronic coupling between the donor and acceptor, and environmental factors like solvent polarity. mdpi.com

In N-(pyridin-2-ylmethyl)pyridin-4-amine, the secondary amine can act as an electron donor. The methylene (B1212753) (-CH2-) bridge partially disrupts direct π-conjugation between the amine and the pyridin-2-yl ring, but electronic communication can still occur. The pyridin-4-yl group is directly attached to the amine nitrogen, allowing for more effective electronic interaction. Functionalization of terpyridine systems, which contain multiple pyridine rings, with amine groups has been extensively studied, demonstrating that this is a viable strategy for creating materials with tunable photophysical properties for applications in optoelectronics and bioimaging. jove.commdpi.com Electron-rich pyridines bearing strong donor groups have been shown to readily undergo single electron transfer processes when reacting with certain transition metals. rsc.org

Below is a table showing representative photophysical data for a related viscosity-sensitive pyridyl-amino acid fluorophore, illustrating the effects of solvent on its charge transfer characteristics.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 364 | 440 | 4940 | 0.01 |

| DCM | 365 | 470 | 6680 | 0.01 |

| MeCN | 362 | 511 | 8860 | 0.01 |

| MeOH | 362 | 535 | 9910 | 0.01 |

Data adapted from studies on related charge-transfer fluorophores for illustrative purposes. acs.org

Reaction Kinetics and Thermodynamic Considerations for N-(pyridin-2-ylmethyl)pyridin-4-amine Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For N-(pyridin-2-ylmethyl)pyridin-4-amine, kinetic studies could focus on reactions such as N-alkylation, acylation, or its coordination to metal centers. The rates of these reactions are influenced by factors such as reactant concentrations, temperature, solvent, and the presence of catalysts.

For instance, in nucleophilic substitution reactions involving pyridyl-amine compounds, the reaction dynamics are affected by the nature of the leaving group and the electronic properties of substituents on the pyridine ring. Electron-withdrawing groups on the ring can stabilize the negatively charged Meisenheimer complex intermediate, accelerating the reaction.

A study on the solvolysis of amine–trichloroborane adducts in aqueous ethanol (B145695) provides a model for kinetic analysis in related systems. rsc.orgrsc.org The reaction was found to be first-order in the complex, and the rate constants varied depending on the steric and electronic properties of the pyridine derivative. rsc.org

The table below presents kinetic data from the solvolysis of various pyridine-trichloroborane adducts, illustrating how substituents on the pyridine ring affect reaction rates.

| Pyridine Adduct | Rate Constant, 105 k1 (sec-1) at 25.1 °C | Activation Energy, Ea (kcal/mole) | Enthalpy of Formation, -ΔHf° (kcal/mole) |

|---|---|---|---|

| Pyridine-BCl3 | 15.2 | 20.3 ± 0.4 | 32.8 ± 0.3 |

| 4-Picoline-BCl3 | 20.0 | 19.7 ± 0.4 | 34.5 ± 0.3 |

| 2-Picoline-BCl3 | 1.55 | 21.2 ± 0.4 | 31.4 ± 0.3 |

Data from the solvolysis of pyridine-trichloroborane adducts. rsc.org This data shows that the electron-donating methyl group in the 4-position (4-picoline) increases the reaction rate compared to unsubstituted pyridine, while the sterically hindering methyl group in the 2-position (2-picoline) significantly slows the reaction.

Thermodynamically, the stability of reactants, intermediates, and products governs the position of equilibrium. For example, the protonation of the amine or pyridine nitrogens is an equilibrium process whose position is determined by the pKa of the conjugate acid and the pH of the solution. The formation of amides from acylation is typically thermodynamically favorable due to the stability of the amide bond.

Theoretical Elucidation of Reaction Mechanisms (General, for related systems)

Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions that are often difficult to probe experimentally. For pyridyl-amine systems, these methods are used to understand electronic structure, reaction pathways, transition states, and thermodynamic properties.

Density Functional Theory (DFT) is a common method used to study such systems. For example, DFT calculations have been used to verify the intramolecular charge transfer (ICT) character of excited states in fluorescent amino acids with pyridyl side chains. acs.org These calculations can model the distribution of electron density in both the ground and excited states, helping to rationalize the observed photophysical properties. acs.org

For reactions involving amines, theoretical studies have been crucial in refining mechanistic understanding. For example, in the reaction of amines with carbon dioxide, a key process in carbon capture, computational studies have challenged the long-held belief in a simple zwitterionic intermediate. researchgate.netnih.gov Instead, these studies propose a more complex mechanism where a second base (which could be another amine molecule or water) assists in the proton transfer through a six-membered transition state. researchgate.netnih.gov This concerted mechanism has a lower energy barrier than the formation of the strained four-membered zwitterion. researchgate.netnih.gov

In the context of N-(pyridin-2-ylmethyl)pyridin-4-amine, theoretical methods could be applied to:

Predict Basicity: Calculate the proton affinity of each nitrogen atom to predict the most likely site of protonation.

Model Reaction Pathways: Investigate the mechanisms of N-alkylation or N-acylation by locating transition state structures and calculating activation energy barriers. This would clarify the step-by-step process, such as the addition-elimination sequence in acylation. mnstate.edu

Analyze Electronic Properties: Elucidate the nature and efficiency of intramolecular charge transfer, predicting absorption and emission spectra and explaining how structural modifications might tune these properties. The two-form model, which describes the electronic structure as a superposition of a neutral and a charge-transfer state, is a key concept in this area. mdpi.com

These computational approaches provide a molecular-level picture of reactivity, complementing experimental kinetic and spectroscopic data to build a comprehensive understanding of the chemical behavior of pyridyl-amine compounds.

Coordination Chemistry and Ligand Properties of N Pyridin 2 Ylmethyl Pyridin 4 Amine

Ligand Architecture and Chelation Attributes of N-(pyridin-2-ylmethyl)pyridin-4-amine

The chelation capability of N-(pyridin-2-ylmethyl)pyridin-4-amine is intrinsically linked to its molecular structure. The spatial arrangement of its donor atoms, the flexibility of the bridge connecting the pyridine (B92270) rings, and the electronic properties of the pyridine and amine functionalities collectively define its role as a ligand in coordination chemistry.

N-(pyridin-2-ylmethyl)pyridin-4-amine possesses three potential nitrogen donor sites: the nitrogen atom of the pyridin-2-yl ring, the secondary amine nitrogen, and the nitrogen atom of the pyridin-4-yl ring. In practice, the geometry of the ligand favors chelation involving the pyridin-2-yl nitrogen and the secondary amine nitrogen, forming a stable five-membered chelate ring upon coordination to a metal center. unive.itresearchgate.net The nitrogen atom of the pyridin-4-yl ring is less likely to be involved in the primary chelation due to steric constraints but could potentially participate in the formation of polynuclear or polymeric structures by bridging to another metal center.

The pyridine nitrogen atom is sp²-hybridized and resides in an aromatic ring, which influences its basicity and π-acceptor capabilities. jscimedcentral.com The secondary amine nitrogen is sp³-hybridized, offering a more localized and flexible lone pair for coordination. This combination of a pyridine and an amine donor site is a common motif in bidentate ligands, providing a balance of σ-donating and potential π-accepting interactions with the metal ion. researchgate.net

Based on its structure, N-(pyridin-2-ylmethyl)pyridin-4-amine is expected to primarily function as a bidentate ligand, utilizing the pyridin-2-yl nitrogen and the secondary amine nitrogen to form a stable chelate ring with a metal ion. This N,N'-bidentate coordination mode is well-established for analogous pyridinyl-amine ligands. researchgate.netresearchgate.net

Beyond simple bidentate chelation, other coordination modes are conceivable. For instance, the pyridin-4-yl nitrogen could act as a bridging site to a second metal center, leading to the formation of dinuclear or polynuclear complexes. This bridging behavior is dependent on the metal-to-ligand ratio, the nature of the metal ion, and the presence of suitable counter-ions or solvent molecules.

Synthesis and Characterization of Metal Complexes of N-(pyridin-2-ylmethyl)pyridin-4-amine

While specific studies on the metal complexes of N-(pyridin-2-ylmethyl)pyridin-4-amine are not extensively reported in the literature, the coordination behavior of this ligand can be inferred from studies on closely related analogues with various transition metal ions. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Copper(II): Copper(II) complexes with similar N-(pyridin-2-ylmethyl)aniline ligands have been synthesized. researchgate.net These complexes can adopt various geometries, including distorted square planar and distorted square pyramidal, and can exist as mononuclear, dinuclear, or polynuclear species depending on the stoichiometry and the presence of bridging ligands like halides. researchgate.net

Palladium(II): Palladium(II) readily forms square planar complexes with N,N'-bidentate ligands. researchgate.net The reaction of ligands analogous to N-(pyridin-2-ylmethyl)pyridin-4-amine with palladium(II) precursors typically yields complexes with a distorted square planar geometry, where the two nitrogen atoms of the ligand and two other ligands (e.g., halides) coordinate to the metal center. researchgate.netresearchgate.net

Silver(I): Silver(I) complexes with pyridine-containing ligands are known to form a variety of structures, including linear, trigonal planar, and tetrahedral geometries, as well as coordination polymers. jscimedcentral.com The flexibility of the ligand would be crucial in determining the final architecture of the silver(I) complex.

Zinc(II) and Cadmium(II): Zinc(II) and Cadmium(II), with their d¹⁰ electronic configuration, are flexible in their coordination preferences, commonly forming tetrahedral or octahedral complexes. acs.orglew.ro Complexes with related ligands have shown distorted tetrahedral and octahedral geometries. researchgate.netnih.gov

Iridium(III) and Rhodium(III): Iridium(III) and Rhodium(III) form stable octahedral complexes. researchgate.net The coordination chemistry of these ions with pyridine-amine ligands often involves the formation of robust complexes, and in some cases, can lead to cyclometalation reactions depending on the ligand structure and reaction conditions.

The coordination geometry of the metal center in complexes of N-(pyridin-2-ylmethyl)pyridin-4-amine would be determined by the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the nature of any co-ligands.

| Metal Ion | Typical d-electron Configuration | Common Coordination Geometries with Pyridine-Amine Ligands |

| Cu(II) | d⁹ | Distorted Square Planar, Square Pyramidal, Octahedral researchgate.netmdpi.com |

| Pd(II) | d⁸ | Square Planar researchgate.netresearchgate.net |

| Ag(I) | d¹⁰ | Linear, Trigonal Planar, Tetrahedral jscimedcentral.com |

| Zn(II) | d¹⁰ | Tetrahedral, Octahedral lew.roiucr.org |

| Cd(II) | d¹⁰ | Tetrahedral, Octahedral nih.govnih.gov |

| Ir(III) | d⁶ | Octahedral researchgate.net |

| Rh(III) | d⁶ | Octahedral researchgate.net |

The electronic configuration of the metal center is a key determinant of the properties of the complex, including its magnetic properties and electronic spectra. For instance, Cu(II) complexes (d⁹) are typically paramagnetic and exhibit d-d transitions in their electronic spectra. Pd(II) square planar complexes (d⁸) are diamagnetic. Zn(II) and Cd(II) complexes (d¹⁰) are also diamagnetic and typically colorless unless charge transfer bands are present. Ir(III) and Rh(III) octahedral complexes (d⁶) are generally low-spin and diamagnetic.

Intra- and Intermolecular Interactions within Metal Complexes (e.g., argentophilic interactions)

The supramolecular assembly of metal complexes containing N-(pyridin-2-ylmethyl)pyridin-4-amine and its isomers is significantly influenced by a variety of non-covalent interactions. Among the most notable are argentophilic interactions, which are counterintuitive attractive forces between seemingly closed-shell silver(I) ions. nih.govresearchgate.net These interactions, akin to the well-documented aurophilic interactions in gold chemistry, play a crucial role in the structural chemistry of silver compounds, often leading to the formation of unique aggregates and extended networks. nih.gov

While the crystal structure of a silver complex with the specific N-(pyridin-2-ylmethyl)pyridin-4-amine ligand is not extensively detailed in the available literature, analysis of its close isomers provides significant insight. For instance, the reaction of silver(I) trifluoromethanesulfonate (B1224126) with the isomeric ligand, N-(pyridine-2-ylmethyl)pyridine-3-amine, results in a polymeric complex where argentophilic interactions are prominent. nih.gov In this structure, two distinct helical chains (one right-handed and one left-handed) are formed. nih.gov The silver(I) centers in these adjacent chains are linked through Ag···Ag interactions, which, along with π–π stacking, contribute to the formation of a two-dimensional supramolecular network. nih.gov

Similarly, a silver(I) hexafluorophosphate (B91526) complex with N-[(pyridin-2-yl)methyl]pyridine-3-amine also forms helical chains that are arranged into a 2D supramolecular network through both Ag···Ag and π–π stacking interactions. Weak hydrogen bonds between the ligand and the anions further stabilize the crystal packing.

These examples underscore the importance of weak intermolecular forces in dictating the final architecture of metal complexes derived from flexible dipyridyl amine ligands. The interplay between metal-ligand coordination, argentophilic attractions, π–π stacking, and hydrogen bonding allows for the construction of intricate and dimensionally diverse solid-state structures.

Below is a table summarizing the key intermolecular interaction distances observed in a silver complex of an isomer of the title compound.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Argentophilic | Ag(I) | Ag(I) | 3.2639 (5) |

| π–π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.523 (1) |

Applications of N-(pyridin-2-ylmethyl)pyridin-4-amine Complexes in Catalysis

The utility of transition metal complexes as catalysts is a cornerstone of modern chemistry. Ligands containing pyridine and amine donor sites are of particular interest due to their ability to modulate the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. While the coordination chemistry of N-(pyridin-2-ylmethyl)pyridin-4-amine has been explored, its direct application in catalysis is an emerging area with limited specific examples in the scientific literature.

Exploration in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers advantages in terms of selectivity and mild reaction conditions. nih.gov Transition metal complexes featuring pyridine-based ligands are widely used in a variety of homogeneous catalytic processes. mdpi.comresearchgate.net The nitrogen atom of the pyridine ring can play a crucial role in the catalytic cycle, sometimes participating directly in substrate activation or stabilizing key intermediates. mdpi.com

However, the specific catalytic performance of complexes derived from N-(pyridin-2-ylmethyl)pyridin-4-amine has not been extensively documented. Research on structurally related N,N'-bidentate ligands, such as N-(pyridin-2-ylmethyl)aniline derivatives, has shown that their palladium(II) and copper(II) complexes can be active in polymerization reactions. researchgate.netresearchgate.net These findings suggest that complexes of N-(pyridin-2-ylmethyl)pyridin-4-amine could potentially exhibit activity in similar or other catalytic transformations, representing a valuable direction for future research. The exploration of their capacity to catalyze reactions such as C-C coupling, hydrogenations, or oxidations remains an open field.

Structure-Activity Relationships in Catalytic Transformations

The establishment of structure-activity relationships (SAR) is fundamental to the rational design of more efficient catalysts. SAR studies involve systematically modifying the structure of the catalyst—either the metal center or, more commonly, the ligand—and correlating these changes with observed catalytic activity, selectivity, and stability.

For metal complexes of N-(pyridin-2-ylmethyl)pyridin-4-amine, a detailed understanding of structure-activity relationships in catalysis is yet to be developed. Such an investigation would require the synthesis of a series of related complexes and the evaluation of their performance in a specific catalytic reaction. As the catalytic applications for this specific ligand system are not yet widely reported, the data necessary to build these crucial SAR models are currently unavailable. Future work in this area would be essential to unlock the full catalytic potential of these compounds.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound N-(pyridin-2-ylmethyl)pyridin-4-amine is not available. Key structural and spectroscopic information, such as that obtained from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, does not appear to be published in publicly accessible resources.

The stringent requirement to focus solely on N-(pyridin-2-ylmethyl)pyridin-4-amine and adhere to a detailed outline concerning its specific crystallographic and NMR characteristics cannot be met without this foundational data.

Information is readily available for a closely related isomer, N-(pyridin-2-ylmethyl)pyridin-2-amine , which has been characterized by X-ray crystallography and various spectroscopic methods. However, the difference in the nitrogen position on the pyridine ring (position 4 vs. position 2) would lead to significant variations in molecular structure, crystal packing, intermolecular interactions, and spectroscopic signatures. Presenting data for the incorrect isomer would be scientifically inaccurate.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research or synthesis and characterization of N-(pyridin-2-ylmethyl)pyridin-4-amine would be necessary to provide the specific information requested in the outline.

Structural Characterization and Advanced Spectroscopic Analysis of N Pyridin 2 Ylmethyl Pyridin 4 Amine

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of N-(pyridin-2-ylmethyl)pyridin-4-amine would be expected to show characteristic absorption bands corresponding to its distinct structural features. Key vibrational modes would include:

N-H Stretching: A peak in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

Aromatic C-H Stretching: Absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methylene (B1212753) (-CH₂-) bridge, expected between 2850 and 2960 cm⁻¹.

Pyridine (B92270) Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching within the two pyridine rings.

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region associated with the amine and pyridine C-N bonds.

Without experimental data, a specific frequency table cannot be provided.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For N-(pyridin-2-ylmethyl)pyridin-4-amine, a Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine rings, which are often strong in Raman scattering. Key expected signals would include the symmetric "ring breathing" modes of the pyridine rings, typically observed around 1000 cm⁻¹. However, no specific experimental Raman data was found for this compound.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within the molecule, providing insights into its conjugated systems and potential for luminescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum is used to study electronic transitions, primarily π → π* and n → π*, within the molecule. The two pyridine rings constitute the primary chromophores in N-(pyridin-2-ylmethyl)pyridin-4-amine. Based on data for pyridine and 4-aminopyridine, which show absorption maxima in the mid-200 nm range, it is anticipated that this compound would also exhibit significant absorption in the UV region. A data table listing specific absorption maxima (λmax) and molar absorptivity (ε) values would typically be included here, but the relevant experimental findings are not available.

Fluorescence Spectroscopic Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some aminopyridine derivatives are known to be fluorescent, no studies detailing the specific fluorescence properties (such as excitation and emission wavelengths or quantum yield) of N-(pyridin-2-ylmethyl)pyridin-4-amine could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For N-(pyridin-2-ylmethyl)pyridin-4-amine (C₁₁H₁₁N₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (exact mass: 185.0953). The fragmentation pattern would provide confirmation of its structure. Predicted major fragmentation pathways could include the cleavage of the C-N bond or the C-C bond of the methylene bridge, leading to fragments such as:

A pyridin-2-ylmethyl cation (m/z 92).

A pyridin-4-amine radical cation (m/z 94).

A detailed analysis requires an experimental spectrum to report the observed m/z values and their relative intensities. Since no such spectrum was found in the literature search, a data table for fragmentation analysis cannot be accurately generated.

Despite a comprehensive search of scientific literature, no specific research articles detailing the Electron Spin Resonance (ESR) spectroscopy of paramagnetic metal complexes involving the ligand N-(pyridin-2-ylmethyl)pyridin-4-amine could be located. This analytical technique is pivotal for studying the electronic structure and coordination environment of metal ions with unpaired electrons.

The absence of published ESR data for complexes of this particular ligand prevents a detailed discussion of its coordination chemistry with paramagnetic metals such as copper(II), manganese(II), or vanadium(IV). Consequently, the generation of research findings and data tables specifically pertaining to the ESR characteristics of N-(pyridin-2-ylmethyl)pyridin-4-amine metal complexes is not possible at this time.

Scientific investigation into the coordination capabilities of N-(pyridin-2-ylmethyl)pyridin-4-amine with various metal ions would be a prerequisite for any such analysis. Future studies would first involve the synthesis and isolation of paramagnetic metal complexes with this ligand. Subsequent characterization using ESR spectroscopy would then yield valuable parameters such as g-values and hyperfine coupling constants, offering insights into the geometry of the complex and the nature of the metal-ligand bonding. Until such research is conducted and published, a detailed and scientifically accurate account of the ESR spectroscopy for these specific compounds cannot be provided.

Computational Chemistry and Theoretical Studies of N Pyridin 2 Ylmethyl Pyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the ground state properties of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less expensive than other high-level methods while often providing comparable accuracy.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pjbmb.org.pk For N-(pyridin-2-ylmethyl)pyridin-4-amine, which possesses considerable conformational flexibility, DFT calculations can identify the most stable conformers and the transition states connecting them. The key degrees of freedom include the torsion angles around the C-C and C-N bonds of the methylene (B1212753) bridge that links the two pyridine (B92270) rings.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(pyridyl)-CH2 | 1.512 |

| CH2-N(amine) | 1.458 | |

| N(amine)-C(pyridyl) | 1.385 | |

| N(amine)-H | 1.014 | |

| Bond Angle (°) | C(pyridyl)-CH2-N(amine) | 111.5 |

| CH2-N(amine)-C(pyridyl) | 123.8 | |

| H-N(amine)-C(pyridyl) | 117.1 | |

| Dihedral Angle (°) | C(pyridyl)-C-N-C(pyridyl) | -75.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. rsc.org

For N-(pyridin-2-ylmethyl)pyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich 4-aminopyridine moiety, particularly on the amine nitrogen and the pyridine ring itself. Conversely, the LUMO is predicted to be distributed over the pyridin-2-ylmethyl portion of the molecule. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors. nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Global Hardness (η = (I-A)/2) | 2.45 |

| Electronegativity (χ = (I+A)/2) | 3.40 |

Understanding the distribution of electronic charge within a molecule is crucial for explaining its reactivity, intermolecular interactions, and spectroscopic properties. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. rsc.org NBO analysis also provides detailed information about intramolecular interactions, such as hyperconjugation, by examining the interactions between filled donor orbitals and empty acceptor orbitals. rsc.org

In N-(pyridin-2-ylmethyl)pyridin-4-amine, the nitrogen atoms are the most electronegative centers and are expected to carry significant negative partial charges. The hydrogen atom of the secondary amine group is predicted to be positively charged, making it a potential hydrogen bond donor. The charge distribution across the pyridine rings is non-uniform due to the presence of the nitrogen heteroatom.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (4-amino) | -0.655 |

| H (on N-amino) | +0.410 |

| N (pyridin-4-yl) | -0.580 |

| N (pyridin-2-yl) | -0.545 |

| C (methylene bridge) | -0.150 |

DFT calculations are widely used to predict various types of molecular spectra. nih.govnih.govmdpi.com Calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable support for structural elucidation. ijcce.ac.ir

The predicted IR spectrum of N-(pyridin-2-ylmethyl)pyridin-4-amine would show characteristic peaks for N-H stretching of the secondary amine, aromatic C-H stretching, C=N and C=C stretching vibrations of the pyridine rings, and CH2 group vibrations. The calculated 1H NMR spectrum would show distinct signals for the amine proton, the methylene protons, and the aromatic protons on both pyridine rings, with chemical shifts influenced by their electronic environment.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| C=N/C=C Ring Stretch | 1610-1450 | 1600-1440 |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of molecules in their electronic excited states. nih.govmdpi.com TD-DFT is commonly used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis absorption spectra. ijcce.ac.ir It also provides information about the nature of electronic transitions, such as π → π* or n → π*, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. beilstein-journals.org

For N-(pyridin-2-ylmethyl)pyridin-4-amine, TD-DFT calculations can predict the UV-Vis spectrum, identifying the main electronic transitions responsible for its absorption profile. The lowest energy transitions are typically of π → π* character, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO), localized across the pyridine ring systems.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 275 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 240 | 0.45 | HOMO → LUMO+1 (92%) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Analysis of Electronic Transitions and Absorption Spectra

The electronic absorption properties of N-(pyridin-2-ylmethyl)pyridin-4-amine can be elucidated using Time-Dependent Density Functional Theory (TD-DFT), a leading computational method for studying excited states. This approach allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions that occur when the molecule absorbs light.

Theoretical calculations for pyridine-containing compounds indicate that the absorption spectra are typically characterized by π→π* and n→π* transitions. For N-(pyridin-2-ylmethyl)pyridin-4-amine, these transitions would involve the promotion of electrons from occupied π orbitals and non-bonding orbitals (primarily from the nitrogen atoms) to unoccupied π* orbitals distributed across the pyridine rings.

The calculated spectrum would reveal the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, studies on similar pyridine derivatives often show strong absorptions in the UV region corresponding to π→π* transitions and weaker n→π* transitions at longer wavelengths. The specific λmax values for N-(pyridin-2-ylmethyl)pyridin-4-amine would depend on the relative orientation of the two pyridine rings and the nature of the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Representative Theoretical Electronic Transition Data for a Pyridine-Amine System

| Transition Type | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| π → π | 235 | 0.45 | HOMO -> LUMO |

| π → π | 268 | 0.21 | HOMO-1 -> LUMO |

| n → π* | 310 | 0.01 | HOMO -> LUMO+1 |

Note: This table is illustrative of typical results from TD-DFT calculations on related aromatic amines and does not represent experimentally verified data for N-(pyridin-2-ylmethyl)pyridin-4-amine.

Molecular Dynamics Simulations to Explore Conformational Flexibility

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in various solvents. By simulating the trajectory of the atoms over nanoseconds, it is possible to identify low-energy conformational states and the energy barriers between them. This flexibility is crucial for its function as a ligand, as it can adapt its shape to coordinate with metal centers. Studies on structurally similar molecules have shown that such compounds can exist in multiple stable or meta-stable conformations, which can be critical for their biological or chemical activity. nih.gov

The crystal structure of a related isomer, N-(pyridin-2-ylmethyl)pyridin-2-amine, shows a significant twist between the two pyridyl rings, with dihedral angles of 84.0° and 83.2° for two different molecules in the asymmetric unit. nih.govresearchgate.net This suggests that a non-planar conformation is likely to be energetically favorable for N-(pyridin-2-ylmethyl)pyridin-4-amine as well, which would be confirmed and quantified by MD simulations.

Theoretical Insights into Ligand-Metal Bonding and Stability Constants

N-(pyridin-2-ylmethyl)pyridin-4-amine is a bidentate ligand, capable of coordinating to a metal ion through the nitrogen atom of the pyridin-2-yl ring and the secondary amine nitrogen. Computational methods, particularly DFT, can provide significant insights into the nature of the ligand-metal bond.

By optimizing the geometry of the metal-ligand complex, one can determine key structural parameters such as bond lengths and angles. Further analysis, like Natural Bond Orbital (NBO) analysis, can quantify the charge transfer between the ligand and the metal, characterizing the bond as primarily electrostatic or covalent. The calculated vibrational frequencies of the complex can also be compared with experimental IR spectra to validate the coordination mode.

The stability of metal complexes is quantified by their stability constants (log K or log β). While experimental determination is common, theoretical approaches can predict these values. The binding free energy of the complex in solution can be calculated, which is directly related to the stability constant. These calculations consider the electronic energy, vibrational contributions, and solvation effects. Theoretical studies on related pyridine-based ligands show that their affinity for different metal ions can be rationalized based on principles like the Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition metals. researchgate.net

Protonation Equilibria and pKa Predictions (Theoretical approaches only)

The basicity of the different nitrogen atoms in N-(pyridin-2-ylmethyl)pyridin-4-amine can be characterized by their pKa values. Theoretical methods can predict these values by calculating the Gibbs free energy change of the protonation reaction in solution. scribd.comresearchgate.net The molecule has three potential protonation sites: the two pyridine nitrogen atoms and the secondary amine nitrogen.

The pKa of the pyridin-4-yl nitrogen is expected to be higher (more basic) than that of the pyridin-2-yl nitrogen, a general trend observed in pyridine derivatives. The basicity of the secondary amine will be influenced by the electron-withdrawing nature of the adjacent aromatic rings.

Theoretical pKa calculations typically employ a thermodynamic cycle that involves calculating the gas-phase proton affinity and the solvation energies of the neutral and protonated species. The accuracy of these predictions is highly dependent on the computational model used, including the level of theory, basis set, and the solvation model. researchgate.net For pyridine derivatives, DFT calculations with an appropriate continuum solvent model have been shown to provide pKa values in good agreement with experimental data, often within 1-2 pKa units. scribd.comresearchgate.net These calculations can definitively assign pKa values to specific nitrogen atoms, which can be challenging to determine experimentally.

Supramolecular Chemistry and Materials Science Applications of N Pyridin 2 Ylmethyl Pyridin 4 Amine

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ligand N-(pyridin-2-ylmethyl)pyridin-4-amine is an unsymmetrical molecule featuring three potential nitrogen donor sites: the pyridin-2-yl nitrogen, the pyridin-4-yl nitrogen, and the secondary amine nitrogen. This structural complexity, combined with the flexibility of the methylene (B1212753) (-CH2-) linker, makes it a compelling candidate for constructing diverse and complex supramolecular architectures.

Self-Assembly Processes Directed by N-(pyridin-2-ylmethyl)pyridin-4-amine Ligands

Coordination-driven self-assembly is a powerful strategy for constructing intricate metallo-supramolecular structures from metal ions and organic ligands. The final architecture is dictated by the encoded information within these components, such as the coordination preference of the metal ion and the geometry of the ligand.

For N-(pyridin-2-ylmethyl)pyridin-4-amine, the self-assembly process with a given metal ion would be a sophisticated interplay of its distinct binding sites.

Chelation: The pyridin-2-yl group and the adjacent amine nitrogen can form a stable five-membered chelate ring with a metal ion. This bidentate N,N'-coordination is a common motif seen in the isomer N-(pyridin-2-ylmethyl)pyridin-2-amine.

Bridging: The pyridin-4-yl nitrogen is sterically accessible and well-suited to coordinate to a second metal center, allowing the ligand to act as a bridge.

The selective coordination is influenced by several factors. The Hard-Soft Acid-Base (HSAB) principle suggests that different metal ions may prefer different nitrogen donors. Furthermore, reaction conditions such as solvent, temperature, and the presence of specific counter-anions can steer the self-assembly process towards a particular outcome. For instance, studies on other unsymmetrical bridging ligands have shown that the choice of solvent can influence the ligand's orientation around the metal center, leading to the formation of supramolecular isomers with distinct network structures.

Role as Bridging Ligands in Extended Structures

The primary role of N-(pyridin-2-ylmethyl)pyridin-4-amine in forming extended structures like coordination polymers and MOFs would be to act as a bridging ligand, connecting multiple metal centers into one-, two-, or three-dimensional networks. The flexibility of the methylene bridge allows the two pyridine (B92270) rings to adopt various orientations relative to each other, which can lead to a wide range of network topologies.

When acting as a linker, the ligand would likely utilize its pyridin-2-yl and pyridin-4-yl nitrogen atoms to connect two different metal ions. This mode of connectivity can give rise to several structural motifs:

1D Chains: The simplest extended structure would be a zig-zag or helical chain, where ligands link metal ions in a linear fashion.

2D Sheets: Cross-linking of these chains could lead to the formation of 2D layered structures. The specific connectivity would depend on the coordination geometry of the metal ion (e.g., tetrahedral, square planar, or octahedral).

3D Frameworks: If the metal center provides coordination sites in multiple planes, the ligand can bridge these centers to form a 3D framework, potentially with porous characteristics typical of MOFs.

The table below summarizes the observed dimensionality of coordination polymers formed from related bis(pyridyl) ligands, illustrating how ligand structure influences the final architecture.

| Ligand | Metal Ion | Resulting Dimensionality | Reference |

| N,N'-bis(pyridine-4-yl)formamidine | Hg(II) | 1D Helical Chains & 2D Layers | |

| 1-methyl-1'-(3-pyridyl)-2-(4-pyridyl)ethene | Co(II) | 1D Double Chain or 3D Open Framework | |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | 1D Coordination Polymer |

Potential in the Development of Advanced Functional Materials

The properties of coordination polymers are intrinsically linked to their components—the metal ion and the organic ligand. By carefully selecting these building blocks, materials with tailored electronic, magnetic, or optical properties can be designed.

Influence of Ligand Topology on Material Properties

The topology of a ligand—its shape, flexibility, and the arrangement of its donor atoms—is a critical factor in determining the final structure and, consequently, the properties of the resulting material. The "bent" geometry of N-(pyridin-2-ylmethyl)pyridin-4-amine, arising from the ortho-position of the nitrogen in one ring and the para-position in the other, contrasts sharply with linear, symmetric ligands like 4,4'-bipyridine.

This asymmetry and flexibility can lead to:

Complex Networks: The formation of more complex and less predictable network topologies compared to rigid, linear linkers.

Interpenetration: The voids within a framework may be filled by one or more independent, identical frameworks, a phenomenon known as interpenetration. The shape of the ligand can influence the degree of interpenetration.

Isomerism: As seen in related systems, subtle changes in ligand geometry (e.g., moving a donor atom from the 3-position to the 4-position of a pyridine ring) can result in completely different framework topologies, a phenomenon known as structural or topological isomerism. This highlights the profound impact that the specific arrangement of donor sites in N-(pyridin-2-ylmethyl)pyridin-4-amine would have on its coordination polymers.

Exploration in Optoelectronic or Magnetic Materials (Based on general properties of related complexes)

While no specific data exists for materials derived from N-(pyridin-2-ylmethyl)pyridin-4-amine, the properties of related coordination polymers suggest potential applications in optoelectronics and magnetism.

Optoelectronic Properties: Many coordination polymers built from N-heterocyclic ligands exhibit interesting photophysical properties. The extended π-systems of the pyridine rings can give rise to luminescence, often stemming from ligand-centered π-π* or n-π* transitions. Coordination to a metal ion can modify these properties by:

Shifting Emission Wavelengths: The energy of the electronic transitions can be altered, leading to shifts in absorption and emission spectra.

Enhancing Quantum Yield: The rigidity of the framework can reduce non-radiative decay pathways, enhancing luminescence intensity.

Charge Transfer Bands: New absorption bands can appear due to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfer, which can be useful for applications in sensing or electrochromic devices.

Magnetic Properties: When paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II), Mn(II)) are used as nodes, the bridging ligand can mediate magnetic interactions between them. The nature and strength of this magnetic coupling (ferromagnetic or antiferromagnetic) are highly dependent on the distance between the metal centers and the geometry of the coordination sphere. Research on cobalt(II) complexes with pyridine-based macrocyclic ligands containing pyridin-2-ylmethyl pendant arms has demonstrated that the coordination environment can induce significant magnetic anisotropy, a key property for the development of Single-Molecule Magnets (SMMs). It is plausible that coordination polymers of N-(pyridin-2-ylmethyl)pyridin-4-amine with similar metal ions could exhibit interesting magnetic behaviors.

The following table summarizes properties found in materials made with analogous ligands, suggesting potential areas of exploration for the title compound.

| Ligand Type | Metal Ion(s) | Observed Property | Potential Application | Reference |

| Pyridine-based Macrocycle | Co(II) | Magnetic Anisotropy, Field-Induced SMM | Molecular Magnets | |

| Pyridine-Bipyridine Derivatives | Fe(II), Pd(II) | Reversible Redox Behavior, Color Change | Electrochromic Devices | |

| Pyridyl-Amine Derivatives | Ag(I) | Photoluminescence | Optical Sensors | |

| Aminophosphonate Pyridine | Cu(II), Co(II) | Weak Antiferromagnetic Coupling | Magnetic Materials |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)pyridin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyridine derivatives are prepared by reacting chloropyridines with amines under Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands like XPhos) . Optimizing temperature (80–120°C), solvent (toluene or DMF), and stoichiometry of reagents (1:1.2 amine:halide ratio) improves yields to >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm connectivity, e.g., pyridyl protons resonate at δ 7.2–8.5 ppm, and methylene bridges appear as singlets near δ 4.0–4.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C–N: ~1.34 Å) and angles. The Cambridge Structural Database (CSD) provides reference data for pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- DFT calculations : Gaussian or ORCA software models electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen acts as a Lewis base in coordination chemistry .

- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., antimicrobial enzymes). A study on a sulfonamide-pyridine analog showed a docking score of −8.2 kcal/mol against E. coli dihydropteroate synthase .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology :

- Dose-response assays : Test across concentrations (1 nM–100 µM) to identify IC₅₀ variability. For instance, discrepancies in enzyme inhibition may arise from assay pH or co-solvents (e.g., DMSO >1% alters activity) .

- Structural analogs : Compare derivatives (e.g., halogen-substituted pyridines) to isolate substituent effects. A fluoro-substituted analog showed 10-fold higher antimicrobial activity than the parent compound .

Q. How does the ligand geometry of N-(pyridin-2-ylmethyl)pyridin-4-amine influence metal coordination in catalysis?

- Methodology :

- Single-crystal XRD : Resolve coordination modes (monodentate vs. bidentate) with transition metals (e.g., Cu²⁺ or Pd⁰). A Cu complex of a related pyridylamine exhibited square-planar geometry, enhancing catalytic efficiency in C–N coupling .

- Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ for Cu²⁺/Cu⁺ at ~0.3 V vs. Ag/AgCl) to correlate electronic structure with catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.